5-(三甲基硅基)嘧啶

描述

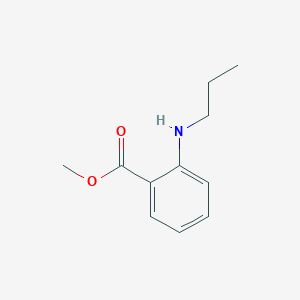

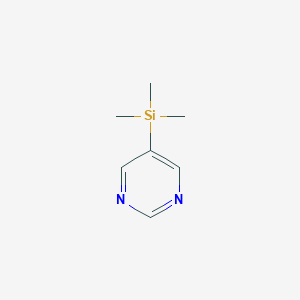

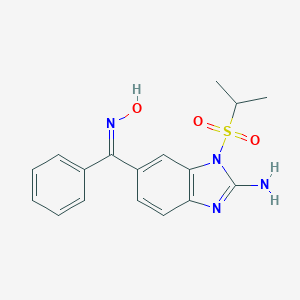

5-(Trimethylsilyl)pyrimidine is a pyrimidine derivative. Pyrimidine is a heterocyclic aromatic compound that occurs widely in nature . The molecular formula of 5-(Trimethylsilyl)pyrimidine is C9H12N2Si .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been explored in various studies. For instance, a method to synthesize 2,4-substituted pyrimidines was developed by Müller et al. They used (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine, THF, and methyl cyanide under Sonogashira . Another study discussed recent syntheses of 5- and 6-membered aromatic heterocycles via multicomponent reactions (MCRs) that are catalyzed by group 4–8 transition metals .Molecular Structure Analysis

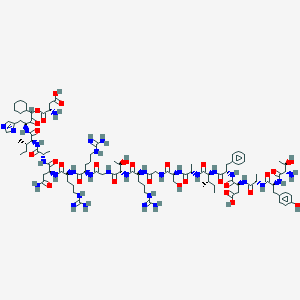

The molecular structure of 5-(Trimethylsilyl)pyrimidine can be viewed using Java or Javascript . The molecular bond orders of pyrimidines and pyrimidine nucleoside analogs were calculated with an ab initio method from the GAMESS program .Chemical Reactions Analysis

The hyperpolarisation of the 119Sn and 29Si nuclei in 5-(tributylstannyl)pyrimidine and 5-(trimethylsilyl)pyrimidine is achieved through their reaction with [IrCl(COD)(IMes)] or [IrCl(COD)(SIMes)] and parahydrogen via the SABRE process .Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts . The molecular weight of 5-(Trimethylsilyl)pyrimidine is 270.4756 .科学研究应用

合成和抗肿瘤活性

已经探索了5-(三甲基硅基)嘧啶衍生物在抗肿瘤应用中的潜力。一项研究涉及合成5-氟尿嘧啶的一种无环核苷衍生物,显示出有希望的抗肿瘤活性和广泛的安全边界 (Rosowsky, Kim, & Wick, 1981)。

抗菌剂合成

另一个研究领域关注抗菌剂的合成。例如,5-(三甲基硅基)嘧啶被用于开发合成5-(对羟基苯基)嘧啶的新途径,导致了广谱抗菌剂曲莫普利的产生 (Roth, Strelitz, & Rauckman, 1980)。

二氢尿嘧啶脱氢酶和尿嘧啶磷酸化酶的抑制剂

从5-(三甲基硅基)嘧啶衍生物中衍生的化合物被评估其抑制二氢尿嘧啶脱氢酶和尿嘧啶磷酸化酶的能力,在某些情况下显示出抗人类免疫缺陷病毒活性 (Goudgaon, Naguib, El Kouni, & Schinazi, 1993)。

核苷和核苷酸合成

使用三甲基硅基衍生物对嘧啶碱进行硅化是核苷、核苷酸及其类似物合成中的重要方法,这在一项研究中进行了系统性回顾 (Lukevics, Zablotskaya, & Solomennikova, 1974)。

合成核苷的研究

探索了嘧啶的三甲基硅基衍生物的性质和在合成核苷中的潜在应用。这些衍生物保留了芳香环系统并具有特定的物理性质 (Nishimura & Iwai, 1964)。

异构体的立体选择性合成

对5-取代的2'-脱氧尿嘧啶的异构体的立体选择性合成的研究表明,反应的立体选择性取决于各种因素,包括二硅基嘧啶5位的取代基 (Aoyama, 1987)。

安全和危害

未来方向

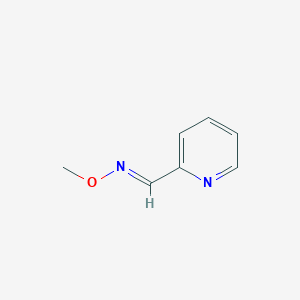

The hyperpolarisation of the 119Sn and 29Si nuclei in 5-(tributylstannyl)pyrimidine and 5-(trimethylsilyl)pyrimidine through the SABRE process exhibits superior activity. These sensitivity improvements allow NMR detection within seconds using micromole amounts of substrate and illustrate the analytical potential of this approach for high-sensitivity screening .

属性

IUPAC Name |

trimethyl(pyrimidin-5-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2Si/c1-10(2,3)7-4-8-6-9-5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLVTDGRUWLEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trimethylsilyl)pyrimidine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline](/img/structure/B136824.png)

![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)

![3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B136838.png)

![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)

![(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136845.png)